molecular formula C10H11BrClNO B1532512 3-Bromo-5-chloro-N-isopropyl-benzamide CAS No. 1329399-71-4

3-Bromo-5-chloro-N-isopropyl-benzamide

Cat. No.: B1532512
CAS No.: 1329399-71-4
M. Wt: 276.56 g/mol
InChI Key: HTXHKSAQHBNIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-N-isopropyl-benzamide (CAS 1329399-71-4) is a high-purity benzamide derivative supplied for advanced research and development applications. With a molecular formula of C10H11BrClNO and a molecular weight of 276.6 , this compound serves as a versatile chemical intermediate, particularly in medicinal chemistry. The structure, featuring both bromo and chloro substituents on the aromatic ring, along with an isopropyl amide group, makes it a valuable scaffold for constructing more complex molecules. Benzimidazole and related aromatic systems are foundational in drug discovery, constituting the core structure of approximately 80% of pharmaceuticals due to their enhanced bioavailability and stability . This compound is specifically recognized for its role as a synthetic intermediate in patented routes for the preparation of specialized amines, such as N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine . Its application in Grignard reactions and other metal-catalyzed transformations is enabled by the reactive bromo substituent, allowing for regiospecific functionalization to create targeted compounds for biological evaluation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXHKSAQHBNIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Applications and Contexts of the 3 Bromo 5 Chloro N Isopropyl Benzamide Scaffold

Utility as a Synthetic Intermediate for Complex Organic Molecules

The halogenated benzamide (B126) framework is a cornerstone in synthetic organic chemistry, serving as a versatile intermediate for the construction of more complex molecular architectures. The bromine and chlorine substituents on the 3-bromo-5-chloro-N-isopropyl-benzamide scaffold offer regioselective handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals and other functional organic materials.

The reactivity of the halogen atoms can be differentiated based on the reaction conditions, allowing for sequential modifications. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling a stepwise approach to molecular elaboration. The amide functionality itself can be a directing group in ortho-metalation reactions or can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for structural diversification. While specific examples detailing the use of this compound as a synthetic intermediate are not prevalent, the fundamental principles of organic synthesis strongly suggest its potential in this capacity.

Exploration in Materials Science Research

In the realm of materials science, the study of supramolecular assemblies and crystal engineering relies on predictable intermolecular interactions to design materials with specific functions. The this compound scaffold possesses several features that are highly relevant to this field. The presence of both halogen atoms (bromine and chlorine) allows for the formation of halogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules in the solid state.

Furthermore, the amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust and directional hydrogen-bonding networks. These interactions, in concert with π-π stacking of the aromatic rings, can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The interplay of these non-covalent forces in the crystal lattice of related halogenated benzamides has been shown to influence physical properties such as melting point, solubility, and even solid-state fluorescence. Although the crystal structure of this compound is not specifically reported in the search results, the foundational principles of crystal engineering suggest its potential for creating novel materials with tailored properties.

Table 1: Potential Intermolecular Interactions of the this compound Scaffold in Supramolecular Chemistry
Interaction TypeParticipating Atoms/GroupsPotential Role in Supramolecular Assembly
Hydrogen BondingN-H (donor), C=O (acceptor)Formation of chains, sheets, or other predictable motifs.
Halogen BondingC-Br, C-Cl (donors)Directional control of crystal packing.
π-π StackingBenzene ringStabilization of the crystal lattice.

Contributions to Agrochemical Research as a Structural Motif

The benzamide scaffold is a well-established structural motif in the development of agrochemicals, including herbicides, insecticides, and fungicides. The mode of action for many benzamide-based pesticides involves the disruption of key biological processes in the target organisms. For example, some benzamide fungicides inhibit the synthesis of cellulose in plant pathogens.

While direct research on the agrochemical applications of this compound is limited, studies on other substituted benzamides have demonstrated significant biological activity. The specific substitution pattern on the benzene ring and the nature of the amide substituent are critical for determining the efficacy and selectivity of these compounds. The halogen atoms in the this compound scaffold can enhance the lipophilicity of the molecule, which can improve its penetration through biological membranes, a desirable trait for many pesticides. The N-isopropyl group can also influence the binding affinity of the molecule to its biological target. The exploration of novel benzamide derivatives continues to be an active area of research in the agrochemical industry, and the this compound scaffold represents a potentially fruitful area for further investigation.

Role in Academic Drug Discovery Research

The benzamide core is a recurring feature in a multitude of biologically active compounds and approved drugs, highlighting its significance in medicinal chemistry. The this compound scaffold, with its specific substitution pattern, offers a framework for the design and synthesis of novel therapeutic agents.

Chemical probes are essential tools in chemical biology for the investigation of protein function and for target validation in drug discovery. The benzamide scaffold has been successfully employed in the development of probes for various biological targets. For instance, benzamide derivatives have been designed as photoreactive probes for histone deacetylase 2 (HDAC2) and as radiolabeled imaging agents for malignant melanoma. nih.govkoreascience.kr

The this compound scaffold could be functionalized to create such probes. For example, the aromatic ring could be modified with a photo-activatable group or a radiolabel, while the N-isopropyl group could be replaced with a linker attached to a reporter molecule like biotin or a fluorescent dye. The affinity and selectivity of such probes would be influenced by the bromo and chloro substituents, which can engage in specific interactions with the target protein.

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. The this compound scaffold provides a platform for systematic SAR studies. The halogen atoms at the 3- and 5-positions can be varied to explore the effects of halogen bonding, steric bulk, and electronic properties on target binding. Similarly, the N-isopropyl group can be modified to probe the hydrophobic pocket of a binding site.

Studies on bis-benzamide inhibitors of the androgen receptor-coactivator interaction have demonstrated the importance of specific substitutions on the benzamide core for biological activity. nih.govnih.gov For instance, the presence and position of halogen atoms can significantly impact the potency of such inhibitors. drugdesign.org These findings underscore the potential of the this compound scaffold as a template for developing potent and selective modulators of various biological targets.

Table 2: Key Structural Features of this compound for SAR Studies
Structural FeaturePotential Influence on Biological ActivityPossible Modifications for SAR Exploration
3-Bromo substituentHalogen bonding, lipophilicity, steric interactions.Replacement with other halogens (F, Cl, I) or other functional groups.
5-Chloro substituentHalogen bonding, electronic effects, metabolic stability.Replacement with other halogens or electron-withdrawing/donating groups.
N-isopropyl groupHydrophobic interactions, steric fit in binding pocket.Variation of alkyl chain length, branching, or introduction of cyclic substituents.

A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. openochem.org These scaffolds serve as versatile templates for the design of compound libraries in the search for new drug candidates. While the simple benzamide may not be as broadly recognized as a privileged scaffold as moieties like benzodiazepines or indoles, its frequent appearance in bioactive molecules suggests its importance as a "privileged fragment" or a key component of more complex privileged structures. pageplace.demdpi.com

The this compound scaffold can be considered a decorated version of the simple benzamide core. The specific placement of the halogen atoms and the N-alkyl substituent can confer a degree of pre-organization and specific interaction capabilities that may allow it to bind to a range of biological targets. The exploration of libraries based on this and related halogenated benzamide scaffolds could lead to the discovery of novel compounds with diverse pharmacological activities.

Patent Landscape Analysis and Academic Implications of the this compound Scaffold

The this compound scaffold, while a specific chemical entity, is part of the broader class of halogenated benzamides, which have garnered significant attention in both patent literature and academic research. The strategic placement of bromo and chloro substituents on the benzamide ring, combined with the N-isopropyl group, creates a molecule with potential for diverse applications, ranging from medicinal chemistry to materials science. This section analyzes the patent landscape surrounding this and structurally related scaffolds and explores the academic implications stemming from the study of such compounds.

Patent Landscape Analysis

An analysis of the patent landscape reveals that while patents specifically claiming this compound are not prominent, the core 3-bromo-5-chloro-benzamide scaffold and its derivatives are featured in patents across various domains. The primary areas of application appear to be in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications:

Patents in the pharmaceutical sector often describe halogenated benzamide derivatives as key intermediates or final active pharmaceutical ingredients (APIs). A recurring theme is their use in the development of kinase inhibitors. For instance, compounds with a similar substitution pattern on the benzoic acid moiety have been cited as starting materials in the synthesis of complex molecules targeting protein kinases, which are crucial in cancer therapy.

Table 1: Representative Patents Featuring Substituted Benzamide Scaffolds

Patent NumberAssigneeTitleApplication AreaRelevance to Scaffold
US 8,501,758 B2Plexxikon Inc.SUBSTITUTED HETEROCYCLIC KINASE INHIBITORSOncologyDescribes the use of "3-Bromo-5-chloro-2-fluorobenzoic acid" as a precursor, highlighting the utility of the bromo-chloro phenyl moiety in kinase inhibitor synthesis. googleapis.com
US 9,314,464 B2Plexxikon Inc.SUBSTITUTED HETEROCYCLIC KINASE INHIBITORSOncologyA continuation of the work on kinase inhibitors, further establishing the importance of halogenated phenyl groups in this therapeutic area. googleapis.com
WO 2020/035555 A2UnknownSubstituted benzamides and their use in therapyInflammatory Bowel DiseaseDiscusses substituted benzamides as potential therapeutic agents, though notes potential side effects of this chemical class. google.com

Agrochemical Applications:

The benzamide functional group is a well-established pharmacophore in the agrochemical industry, particularly in herbicides and fungicides. The specific halogenation pattern of the 3-bromo-5-chloro-benzamide scaffold can influence the biological activity and selectivity of these agents. While specific patents for the N-isopropyl derivative are not readily found, the broader class of halogenated benzamides is a subject of interest.

Academic Implications and Research Contexts

The academic interest in the this compound scaffold can be inferred from the broader research on halogenated and N-substituted benzamides. The introduction of halogen atoms can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Medicinal Chemistry Research:

Anticancer Agents: Building on the patent landscape, academic research has explored N-substituted benzamides as potential anticancer agents. These compounds can be designed to target various cellular pathways involved in cancer progression.

Antimicrobial Properties: Halogenation is a known strategy to enhance the antimicrobial activity of organic compounds. nih.gov The presence of both bromine and chlorine in the scaffold suggests that it could be a valuable starting point for the development of new antibacterial or antifungal agents. nih.gov

Neurological Applications: Halogenated benzamide derivatives have been investigated for their potential as radioligands for imaging dopamine D2-like receptors, indicating a possible role in neuroscience research and diagnostics. nih.gov

Structural and Materials Science Research:

The N-isopropylbenzamide portion of the molecule has been studied for its structural properties. The dihedral angle between the amide group and the phenyl ring, as well as intermolecular hydrogen bonding, are key features that can influence the crystal packing and solid-state properties of such compounds. researchgate.netnih.gov The specific halogenation pattern in this compound would further modulate these interactions, making it an interesting candidate for studies in crystal engineering and materials science. The position of the halogen atom can influence the formation of hydrogen and halogen bonds, which in turn dictates the supramolecular assembly of the molecules.

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-5-chloro-N-isopropyl-benzamide to achieve high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated benzoyl chloride intermediates. For example, coupling 3-bromo-5-chlorobenzoic acid with isopropylamine via an acid chloride intermediate (generated using thionyl chloride) is a common route . Key parameters include:
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (in CDCl₃) confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.9942 for C₁₀H₁₁BrClNO) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection at 254 nm assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzamide derivatives, such as enantiomer assignment?

  • Methodological Answer : Use SHELXL for refinement and Flack parameter analysis to distinguish enantiomorphs. For centrosymmetric structures, the x parameter (incoherent scattering analysis) reduces false chirality assignments . Key steps:
  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data.
  • Validation : Cross-check with density functional theory (DFT)-optimized molecular geometries .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Methodological Answer : Combine docking simulations (AutoDock Vina) and QSAR modeling :
  • Target selection : Prioritize enzymes with halogen-binding pockets (e.g., kinase inhibitors, cytochrome P450).
  • Descriptor calculation : Use electrostatic potential maps to evaluate halogen-bonding propensity .
  • Validation : Compare with experimental IC₅₀ values from enzymatic assays (e.g., kinase inhibition studies) .

Q. How do steric and electronic effects of the isopropyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Conduct kinetic studies under Suzuki-Miyaura coupling conditions:
  • Substrate scope : Test with aryl boronic acids (electron-rich vs. electron-deficient).
  • Steric analysis : Compare turnover frequencies (TOF) with bulkier tert-butyl vs. smaller methyl groups.
  • Electron impact : Monitor Hammett substituent constants (σₚ) for correlation with reaction rates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Systematic validation is critical:
  • Reproduce synthesis : Follow protocols from peer-reviewed journals (e.g., PubChem or Acta Cryst. E) .
  • Control experiments : Compare with authenticated reference samples (e.g., NIST Standard Reference Data) .
  • Error analysis : Use statistical tools (Grubbs’ test) to identify outliers in reported data .

Research Workflow Table

StageTools/MethodsKey ParametersReferences
SynthesisThionyl chloride activation, couplingYield (75–85%), purity (>95%)
CharacterizationNMR, HRMS, HPLCδ (ppm), m/z, retention time
CrystallographySHELXL, Flack parameterR-factor (<0.05), Flack x
Computational modelingAutoDock Vina, QSARDocking score (kcal/mol), R²

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-N-isopropyl-benzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-N-isopropyl-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.